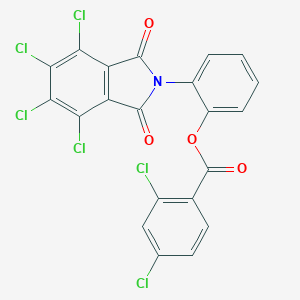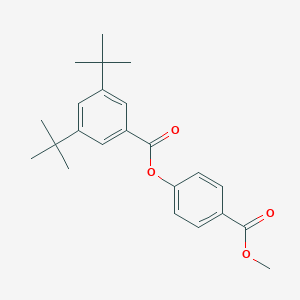
(4-Methoxycarbonylphenyl) 3,5-ditert-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxycarbonylphenyl) 3,5-ditert-butylbenzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of two tert-butyl groups attached to a benzoic acid moiety, which is further esterified with a 4-methoxycarbonyl-phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxycarbonylphenyl) 3,5-ditert-butylbenzoate typically involves the esterification of 3,5-Di-tert-butyl-benzoic acid with 4-methoxycarbonyl-phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxycarbonylphenyl) 3,5-ditert-butylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-Di-tert-butyl-benzoic acid and 4-methoxycarbonyl-phenol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be performed using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Hydrolysis: 3,5-Di-tert-butyl-benzoic acid and 4-methoxycarbonyl-phenol.
Reduction: 3,5-Di-tert-butyl-benzoic acid 4-hydroxyphenyl ester.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(4-Methoxycarbonylphenyl) 3,5-ditert-butylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Methoxycarbonylphenyl) 3,5-ditert-butylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of tert-butyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzoic acid: A structurally related compound with a hydroxyl group instead of the ester group.
3,5-Di-tert-butylsalicylic acid: Another related compound with a carboxyl group ortho to the hydroxyl group.
2-tert-Butyl-4-methylphenol: A simpler phenolic compound with a single tert-butyl group.
Uniqueness
(4-Methoxycarbonylphenyl) 3,5-ditert-butylbenzoate is unique due to the combination of its bulky tert-butyl groups and the ester linkage, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C23H28O4 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(4-methoxycarbonylphenyl) 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C23H28O4/c1-22(2,3)17-12-16(13-18(14-17)23(4,5)6)21(25)27-19-10-8-15(9-11-19)20(24)26-7/h8-14H,1-7H3 |
Clave InChI |
MVULYSRBQKPSPP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenyl)-2-oxoethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B340057.png)
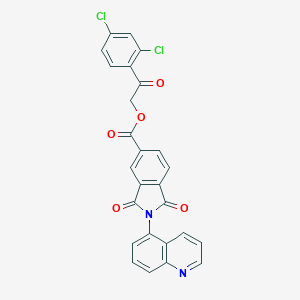
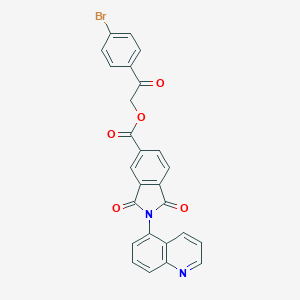
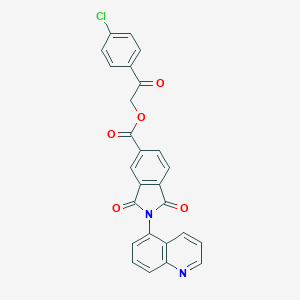

-yl)methanone](/img/structure/B340065.png)

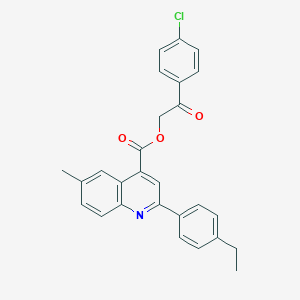

![2-[4-(Azepane-1-carbonyl)phenyl]-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B340075.png)
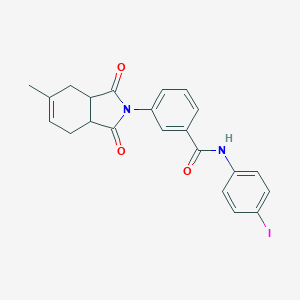
![4-[4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile](/img/structure/B340078.png)

